molecular formula C41H41N5O8 B14680288 ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28649-08-3

ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B14680288
CAS No.: 28649-08-3
M. Wt: 731.8 g/mol
InChI Key: ZLERFHYKMSOCSN-UHFFFAOYSA-N
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Description

Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C₃₂H₃₁N₅O₅ and a molecular weight of 565.629 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as benzhydrylamino, trimethoxyphenyl, and pyrido[2,3-b]pyrazinyl moieties

Preparation Methods

The synthesis of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the benzhydrylamino and trimethoxyphenyl groups. The final step involves the formation of the carbamate ester. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.

    Medicine: Due to its structural complexity, it may exhibit pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl groups play a crucial role in binding to specific sites on these targets, leading to modulation of their activity. This compound may also interfere with cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can be compared with other compounds containing similar functional groups:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.

    Combretastatin Derivatives: Potent microtubule targeting agents. These compounds share the trimethoxyphenyl group, which is critical for their biological activity. .

Properties

CAS No.

28649-08-3

Molecular Formula

C41H41N5O8

Molecular Weight

731.8 g/mol

IUPAC Name

ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C41H41N5O8/c1-8-54-41(47)44-33-23-28(42-34(24-15-11-9-12-16-24)25-17-13-10-14-18-25)37-40(43-33)46-36(27-21-31(50-4)39(53-7)32(22-27)51-5)35(45-37)26-19-29(48-2)38(52-6)30(20-26)49-3/h9-23,34H,8H2,1-7H3,(H2,42,43,44,46,47)

InChI Key

ZLERFHYKMSOCSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=C(C(=N2)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

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